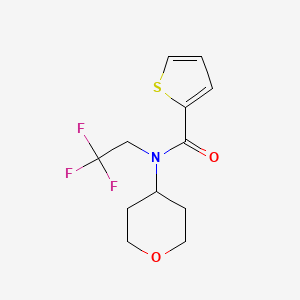

N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide, also known as TTP488, is a small molecule drug that has been investigated for its potential therapeutic effects in various diseases, including Alzheimer's disease and multiple sclerosis.

Scientific Research Applications

Heterocyclic Synthesis and Material Properties

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Thiophenylhydrazonoacetates have been synthesized and their reactivity explored to yield various heterocyclic compounds, such as pyrazole, isoxazole, and pyrazolopyrimidine derivatives, indicating the versatility of thiophene derivatives in organic synthesis (Mohareb et al., 2004).

Electronic and Nonlinear Optical Properties : The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and nonlinear optical properties through DFT calculations have been discussed, showing the potential of thiophene derivatives in materials science (Ahmad et al., 2021).

Biological Activities

Antimicrobial Activity : Thiophenyl pyrazoles and isoxazoles synthesized through 1,3-dipolar cycloaddition showed potential antibacterial and antifungal activities, illustrating the biological applications of thiophene derivatives (Sowmya et al., 2018).

Synthesis and Antisecretory Activities : New thioamide derivatives of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide were synthesized and showed significant antisecretory and antiulcer activities, indicating the therapeutic potential of such compounds (Aloup et al., 1987).

Catalysis and Chemical Sensors

Catalytic Applications : High-valent tin(IV) porphyrin has been reported as an efficient and reusable catalyst for the tetrahydropyranylation of alcohols and phenols, demonstrating the catalytic utility of thiophene derivatives (Moghadam et al., 2010).

Chemical Sensors : Coordination polymers derived from Ni(II) complexes with thiophene-based ligands showed potential as chemical sensors due to their selective interaction with various solvents, highlighting the application of thiophene derivatives in developing sensory materials (Hallale et al., 2005).

properties

IUPAC Name |

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2S/c13-12(14,15)8-16(9-3-5-18-6-4-9)11(17)10-2-1-7-19-10/h1-2,7,9H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXZWMAAQILGFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)

![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)